4-bromobenzyl diphenylacetate
Overview
Description
4-bromobenzyl diphenylacetate is a useful research compound. Its molecular formula is C21H17BrO2 and its molecular weight is 381.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.04119 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalysis and Organic Synthesis
4-Bromobenzyl diphenylacetate and related bromophenols serve as precursors or intermediates in the synthesis of complex molecules. For instance, the study by Tsvelikhovsky and Buchwald (2010) demonstrates the use of brominated compounds in the palladium-catalyzed condensation, yielding diphenylamine intermediates that are key to synthesizing heteroaromatic compounds like indoles, carbazoles, acridines, and dibenzazepines. This process highlights the role of brominated compounds in facilitating the synthesis of important heterocyclic compounds with potential applications in pharmaceuticals and materials science (Tsvelikhovsky & Buchwald, 2010).
Antioxidant Properties
Bromophenols, closely related to this compound, have been identified for their potent antioxidant activities. A study on novel bromophenols synthesized from benzoic acids demonstrated significant antioxidant activities across various assays, suggesting their potential use in therapeutic applications for managing oxidative stress-related conditions (Öztaşkın et al., 2017).
Material Science and Environmental Applications
In material science, brominated compounds are explored for their potential in creating advanced materials with unique properties. For example, the study on the photochemical decomposition of polybrominated diphenyl ethers (PBDEs) in various solvents sheds light on their degradation patterns, which is crucial for understanding the environmental fate and designing materials with desirable photostability or degradability (Eriksson et al., 2004).
Properties
IUPAC Name |
(4-bromophenyl)methyl 2,2-diphenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrO2/c22-19-13-11-16(12-14-19)15-24-21(23)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHMEGOUTGQMRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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